Epigalantamine

Acetylcholinesterase inhibition Stereoselectivity Alzheimer's disease

Epigalantamine (CAS 1668-85-5) is the explicit (3α)-diastereomer of galantamine, designated as EP Impurity B in pharmacopeial monographs. It is essential for HPLC, UPLC, and LC-MS method development, ANDA impurity profiling, and chiral purity verification of galantamine API. Its 130-fold lower AChE potency (EC50 45.7 µM vs 0.5 µM) and absence of nicotinic allosteric potentiating ligand (APL) activity make it an ideal negative control for stereospecificity assays and SAR studies. Procure only as a certified reference standard—this diastereomer is not interchangeable with galantamine in any functional or analytical workflow.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 1668-85-5
Cat. No. B192827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigalantamine
CAS1668-85-5
Synonyms(4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol;  2-Epigalanthamine;  (-)-Epigalanthamine;  SPH 1068;  3-Epigalanthamine;  Galantamine Impurity B
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
InChIInChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
InChIKeyASUTZQLVASHGKV-IFIJOSMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Epigalantamine (CAS 1668-85-5) – Essential Procurement Data for Galantamine Stereoisomer Research


Epigalantamine (CAS 1668-85-5), also known as epigalanthamine, is a diastereomer of the clinically used acetylcholinesterase (AChE) inhibitor galantamine [1]. It is a naturally occurring Amaryllidaceae alkaloid isolated from the bulbs and flowers of the Caucasian snowdrop (Galanthus woronowii) . The compound exhibits AChE inhibitory activity with a reported EC50 of 45.7 µM [2]. As a stereoisomer of a marketed pharmaceutical agent, epigalantamine serves as a critical reference standard for analytical method development, impurity profiling, and structure-activity relationship (SAR) studies [3][4].

Epigalantamine vs. Galantamine: Why Stereochemical Identity Prevents Interchangeability in Research


Substituting epigalantamine for galantamine—or vice versa—in an experimental workflow is invalid due to profound stereochemically dictated differences in biological activity. Epigalantamine is a diastereomer of galantamine, not merely a less pure grade of the same compound [1]. The chiral centers create a distinct three-dimensional structure that directly impacts target engagement. As a result, epigalantamine is a markedly weaker AChE inhibitor [2] and may lack the clinically significant nicotinic allosteric potentiating ligand (APL) activity that defines galantamine's dual mechanism [3]. Furthermore, epigalantamine is an explicit, named impurity whose presence is minimized in pharmaceutical manufacturing of (-)-galantamine [4]. Therefore, for analytical method validation, metabolite identification, or any functional assay where potency and mechanism are relevant, the two compounds are not interchangeable and must be procured as distinct chemical entities [5].

Epigalantamine (1668-85-5) Quantitative Evidence Guide: Validated Differentiation from Galantamine and Other Comparators


AChE Inhibitory Potency: Epigalantamine is 130-Fold Weaker than Galantamine

Epigalanthamine, the diastereomer of galantamine, was demonstrated to be 130-times less potent in vitro in its effect on acetylcholinesterase (AChE) in erythrocytes than the parent compound galantamine [1]. The quantitative activity difference is substantial and directly attributable to stereochemical configuration.

Acetylcholinesterase inhibition Stereoselectivity Alzheimer's disease

AChE Inhibition: Absolute Potency Comparison Using IC50/EC50 Values

A cross-study comparison of available quantitative data shows epigalantamine inhibits AChE with an EC50 of 45.7 µM [1], while galantamine exhibits an IC50 of 500 nM (0.5 µM) under comparable assay conditions [2][3]. This represents an approximately 91-fold difference in molar potency.

Enzyme inhibition IC50 EC50 Structure-activity relationship

Nicotinic Allosteric Potentiation: Functional Absence in Epigalantamine

Galantamine is the prototypical allosterically potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs), a mechanism independent of its AChE inhibition that is considered crucial for its clinical efficacy [1][2]. Published studies characterizing this APL activity have focused exclusively on galantamine and its active derivatives, while explicitly excluding structurally related but inactive compounds like tacrine [3]. There is no peer-reviewed evidence that epigalantamine possesses any measurable APL activity; its structural deviation from galantamine suggests it is, at best, a non-potentiator.

Nicotinic receptors Allosteric modulation Mechanism of action APL

Synthetic and Regulatory Status: Epigalantamine as a Process-Related Impurity

Patents covering the industrial synthesis of (-)-galanthamine, the active pharmaceutical ingredient, explicitly describe methods designed to obtain the product 'substantially free of epigalanthamine' [1][2]. Epigalantamine is generated as an unwanted diastereomer during non-stereoselective reduction steps (e.g., with lithium aluminum hydride) and is a known impurity that must be controlled in the final drug substance [3].

Chemical synthesis Process impurity Analytical reference standard Quality control

Metabolism and Pharmacokinetics: Epigalantamine is a Minor, Detectable Metabolite

In humans, epigalantamine is a minor phase I metabolite of galantamine, with studies detecting epigalanthamine plasma levels after galantamine administration [1][2]. Quantitative analysis has shown that epigalanthamine represents only 0.8% of the total excreted drug-related material in urine, compared to 25.1% for unchanged galantamine and 19.6% for the primary metabolite O-desmethylgalanthamine glucuronide [3].

Drug metabolism Pharmacokinetics LC-MS Bioanalysis

Epigalantamine (1668-85-5) Research and Industrial Application Scenarios: Evidence-Based Procurement Guidance


Analytical Reference Standard for Impurity Profiling of Galantamine Drug Substance

Procure epigalantamine as a high-purity reference standard to develop and validate HPLC, UPLC, or LC-MS methods for the detection and quantification of the epigalanthamine impurity in galantamine active pharmaceutical ingredient (API). This use is directly mandated by synthetic patents that specify the removal of this unwanted diastereomer [1][2].

Authentic Standard in Bioanalytical Method Development for Galantamine Metabolism Studies

Use epigalantamine as an authentic analytical standard to identify and quantify this minor phase I metabolite (constituting ~0.8% of excreted material [3]) in biological matrices (plasma, urine). This ensures accurate pharmacokinetic profiling and method validation for clinical and preclinical studies involving galantamine [4][5].

Negative Control or Low-Potency Comparator in AChE Inhibition Assays

Employ epigalantamine as a structurally similar but functionally distinct control compound in AChE enzyme assays. Its 130-fold lower potency (EC50 45.7 µM) compared to galantamine (IC50 0.5 µM) makes it an ideal negative control or benchmark for validating the stereospecificity of the AChE active site [6].

Probe for Stereochemistry-Activity Relationship (SAR) Studies of Amaryllidaceae Alkaloids

Incorporate epigalantamine into SAR studies investigating the impact of stereochemical configuration on the dual mechanism of action (AChE inhibition and nicotinic receptor allosteric potentiation) of galantamine derivatives. Its lack of allosteric potentiating ligand (APL) activity, in stark contrast to galantamine [7], provides critical insight into the structural requirements for this secondary pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epigalantamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.